![molecular formula C20H17FN2O4S B2537348 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide CAS No. 942006-69-1](/img/structure/B2537348.png)

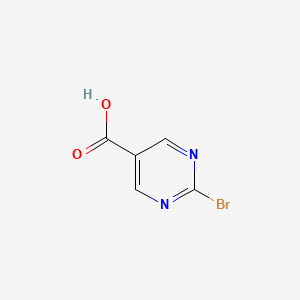

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

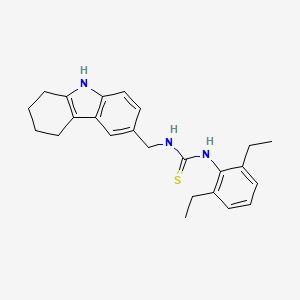

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been synthesized using various methods.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation

The copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling presents an efficient method for the synthesis of benzamide derivatives, including those related to the specified chemical structure. This approach generates environmentally benign byproducts and offers a more pleasant and safer alternative to traditional sulfonylation methods, highlighting its significance in organic synthesis and environmental chemistry (Xia et al., 2016).

Fluorescent Chemosensing

A phenoxazine-based fluorescent chemosensor developed for discriminative detection of Cd2+ and CN− ions showcases the application of N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide derivatives in environmental monitoring and bio-imaging. This chemosensor's ability to selectively detect hazardous ions in both live cells and zebrafish larvae emphasizes its potential in environmental science and biological research (Ravichandiran et al., 2020).

Synthesis and Properties of Heterocycles

The synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions showcases the versatility of this compound derivatives in creating heterocyclic compounds with potential applications in medicinal chemistry and materials science (El’chaninov & Aleksandrov, 2017).

Antitumor and Antimicrobial Agents

Research on the synthesis and biological evaluation of novel heterocyclic compounds, including thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, demonstrates the potential therapeutic applications of compounds related to this compound. These studies indicate promising antiproliferative, anti-inflammatory, and antimicrobial activities, suggesting their utility in developing new treatments for cancer and infectious diseases (Hung et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds with indole and furan structures have been found to bind with high affinity to multiple receptors . These receptors are often associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c21-15-5-8-17(9-6-15)28(25,26)23-11-1-3-14-13-16(7-10-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYXOUFLDFKSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)

![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)

![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)

![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)